4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazines. Triazines are nitrogen-containing heterocycles that are widely used in various industrial and scientific applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-chloro-4,6-dimethyl-1,3,5-triazine with isopropylamine under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions can occur at the chlorine or nitrogen atoms, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles and suitable solvents.
Major Products Formed:
Oxidation products include chloro-triazine oxides.
Reduction products include various amines.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its derivatives are being investigated for their biological activity and potential therapeutic applications.
Medicine: In the medical field, derivatives of 4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine are being explored for their use in drug development. They may have applications in treating various diseases, including cancer and infectious diseases.
Industry: The compound is also used in the manufacturing of dyes, pigments, and other industrial chemicals. Its versatility makes it valuable in a wide range of industrial processes.
Mechanism of Action
The mechanism by which 4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary depending on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
4-Chloro-N,N-dimethyl-1,3,5-triazin-2-amine
4-Chloro-N,N-diethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
4-Chloro-N,N-dimethyl-6-(butan-2-yl)-1,3,5-triazin-2-amine
Uniqueness: 4-Chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific structural features, such as the presence of the isopropyl group at the 6-position. This structural variation can lead to different chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-N,N-dimethyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-5(2)6-10-7(9)12-8(11-6)13(3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGDJRCQXROET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)Cl)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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